Structural Basis for Divergent Antioxidant Activity: 2H-Pyran-3(6H)-one vs. 4H-Pyran-4-one Scaffolds
While direct quantitative antioxidant data for 6-hydroxy-2-methyl-2H-pyran-3(6H)-one are not currently available in the peer-reviewed literature, class-level inference from closely related Maillard-derived pyranones demonstrates that the 2H-pyran-3(6H)-one scaffold confers distinct radical-scavenging behavior compared to 4H-pyran-4-ones. In DPPH radical-scavenging assays, 4-hydroxy-3,6-dimethyl-2H-pyrane-2-one—a 2-pyrone bearing structural homology to the target compound—scavenged approximately 1.5–1.8 equivalents of DPPH radical in organic solvents and 3.5–3.9 equivalents in aqueous buffer [1]. In contrast, maltol (a 4H-pyran-4-one) exhibited an IC₅₀ of >7 mM in the DPPH assay, indicating negligible antiradical activity in this system [2]. This difference is mechanistically attributable to the distinct ring oxidation states and enol/enol-ether functionalities present in the 2H-pyran-3(6H)-one framework.
| Evidence Dimension | DPPH Radical Scavenging Equivalents |
|---|---|
| Target Compound Data | Not directly measured; inferred class activity via 4-hydroxy-3,6-dimethyl-2H-pyrane-2-one: 1.5–1.8 equiv (organic), 3.5–3.9 equiv (aqueous buffer) |
| Comparator Or Baseline | Maltol (4H-pyran-4-one): IC₅₀ > 7 mM (DPPH assay) |
| Quantified Difference | Order-of-magnitude difference in antiradical potency (class-level inference) |
| Conditions | DPPH radical-scavenging assay; organic solvents (CHCl₃, i-PrOH, EtOH) and acetate buffer (pH 5.5) |
Why This Matters
For researchers developing Maillard-derived antioxidant systems or screening pyranone libraries for radical-scavenging activity, the 2H-pyran-3(6H)-one scaffold offers mechanistically distinct antiradical behavior not achievable with 4H-pyran-4-one analogs.
- [1] Takao, Y.; et al. Radical scavenging mechanisms for the 2-pyrone compound, 4-hydroxy-3,6-dimethyl-2H-pyrane-2-one. Bioscience, Biotechnology, and Biochemistry (via AllJournals.cn). View Source
- [2] Fusi, S.; Frosini, M.; Biagi, M.; Zor, K.; Rindzevicius, T.; Baratto, M. C.; De Vico, L.; Corsini, M. Iron(III) complexing ability of new ligands based on natural γ-pyrone maltol. Polyhedron, 2020, 187, 114650. View Source
